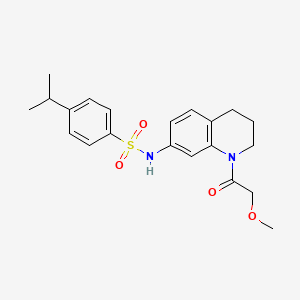
4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound characterized by its multifaceted molecular structure. Its synthesis and study hold significance in various scientific domains, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step process, involving the following steps:
Formation of the 2-methoxyacetyl intermediate
Reaction of acetic anhydride with methanol in the presence of a catalyst.
Conditions: Room temperature, anhydrous environment.
Synthesis of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline
Cyclization reaction of an appropriate precursor with the 2-methoxyacetyl intermediate.
Conditions: Elevated temperature, inert atmosphere.
Final coupling step
Reaction of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline with isopropylbenzene sulfonamide under acidic or basic conditions.
Conditions: Varies with the exact route, typically mild temperature, and controlled pH.
Industrial Production Methods:
These methods are often optimized for scale, using batch or continuous flow synthesis techniques.
Emphasis is placed on yield, purity, and cost-effectiveness, often involving catalytic processes and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation to form quinone derivatives.
Common Reagents: Potassium permanganate, chromium trioxide.
Reduction: : Reduction can yield dihydro derivatives, often utilizing hydride donors.
Common Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution: : Aromatic substitution reactions modify the benzene or quinoline rings.
Common Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation products: Quinone derivatives.
Reduction products: Dihydroquinoline derivatives.
Substitution products: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of complex organic molecules.
Model compound for studying reaction mechanisms.
Biology:
Medicine:
Investigated for potential therapeutic properties due to its interaction with biological targets.
Industry:
Used in the synthesis of pharmaceuticals and specialty chemicals.
Wirkmechanismus
The compound exerts its effects primarily through:
Interaction with molecular targets: : Specific binding to proteins or enzymes.
Pathways involved: : Modulation of biochemical pathways, potentially influencing cell signaling or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxazole
Quinine
4-methoxybenzenesulfonamide
Its unique combination of functional groups and structural complexity differentiates it from other compounds in its class, making it a subject of interest in various fields of research.
Conclusion
4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its intricate structure and diverse reactivity
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15(2)16-7-10-19(11-8-16)28(25,26)22-18-9-6-17-5-4-12-23(20(17)13-18)21(24)14-27-3/h6-11,13,15,22H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRCGIQPCIQSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














